

Long-Term Storage and Stability of TDI-011536: Application Notes and Protocols

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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed guidelines and protocols for the long-term storage and stability assessment of **TDI-011536**, a potent Lats kinase inhibitor. Adherence to these recommendations is crucial for ensuring the compound's integrity and obtaining reliable experimental results. The protocols are based on established international guidelines for stability testing of new drug substances.

Recommended Storage Conditions

Proper storage is essential to maintain the quality and activity of **TDI-011536**. The following conditions are recommended for both the solid compound and its solutions.



Form	Storage Temperature	Duration	Notes
Solid Powder	-20°C	Up to 3 years[1]	Protect from moisture.
4°C	Up to 6 months[2]	For short-term storage.	
Solution in DMSO	-80°C	6 months to 1 year[1]	Aliquot to avoid repeated freeze-thaw cycles.[1]
-20°C	1 to 6 months[1][2][3]	Suitable for working stocks.	

Physicochemical Properties and Solubility

Property	- Value	Source
Molecular Weight	364.42 g/mol	[1]
Formula	C19H16N4O2S	[2]
Appearance	Solid	[2]
Solubility in DMSO	73 mg/mL (200.31 mM)	[1]
125 mg/mL (343.01 mM)	[4]	

Note on Solubility: The use of fresh, anhydrous DMSO is recommended as moisture can reduce the solubility of **TDI-011536**.[1][5] If needed, ultrasonic agitation can be used to aid dissolution.[4]

Experimental Protocols

The following protocols are adapted from the ICH Q1A(R2) guidelines for stability testing of new drug substances and can be applied to **TDI-011536** to establish its re-test period and shelf life under specific conditions.[1][3][6][7]

Protocol 1: Preparation of TDI-011536 Stock Solutions

Methodological & Application





This protocol describes the preparation of a concentrated stock solution of **TDI-011536** in DMSO.

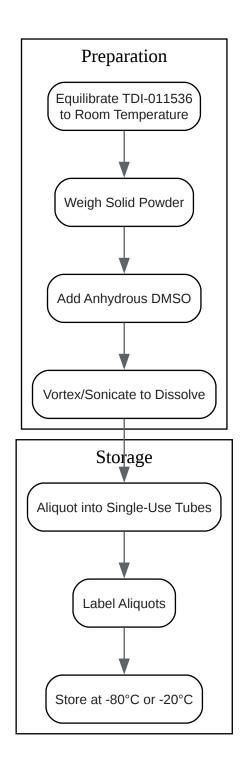
Materials:

- TDI-011536 solid powder
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Sterile, amber microcentrifuge tubes or vials
- Calibrated analytical balance
- Vortex mixer
- Ultrasonic bath (optional)

Procedure:

- Equilibrate the vial of TDI-011536 solid powder to room temperature before opening to prevent moisture condensation.
- Weigh the desired amount of TDI-011536 powder using a calibrated analytical balance in a chemical fume hood.
- Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., for a 10 mM stock solution, add the corresponding volume of DMSO to the weighed powder).
- Vortex the solution until the solid is completely dissolved. If necessary, use an ultrasonic bath for a short period to aid dissolution.
- Aliquot the stock solution into sterile, amber microcentrifuge tubes in volumes suitable for single-use experiments to minimize freeze-thaw cycles.
- Label each aliquot clearly with the compound name, concentration, date of preparation, and solvent.
- Store the aliquots at -80°C for long-term storage or at -20°C for shorter-term use.





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Stock Solution Preparation Workflow

Protocol 2: Long-Term Stability Testing



This protocol is designed to evaluate the stability of **TDI-011536** over a prolonged period under recommended storage conditions.

Objective: To establish a re-test period for **TDI-011536** solid powder.

Materials:

- At least three primary batches of TDI-011536 solid powder.[1]
- Climate-controlled stability chamber set to 25°C ± 2°C / 60% RH ± 5% RH.[6]
- Validated stability-indicating analytical method (e.g., HPLC-UV) to detect and quantify TDI-011536 and its potential degradation products.

Procedure:

- Place samples of TDI-011536 from each batch into containers that simulate the proposed storage and distribution packaging.
- Place the containers in the stability chamber.
- At each time point, withdraw a sample from each batch for analysis.
- Analyze the samples using the validated stability-indicating method to assess purity, potency, and the presence of any degradation products.
- Record all data and perform a trend analysis to evaluate the stability profile.

Testing Frequency:

- Year 1: Every 3 months
- Year 2: Every 6 months
- Thereafter: Annually through the proposed re-test period.[1]

Protocol 3: Accelerated Stability Testing



This protocol uses exaggerated storage conditions to predict the long-term stability of **TDI-011536**.[8]

Objective: To identify potential degradation pathways and to support the proposed re-test period.

Materials:

- At least three primary batches of TDI-011536 solid powder.[1]
- Climate-controlled stability chamber set to 40°C ± 2°C / 75% RH ± 5% RH.[6]
- Validated stability-indicating analytical method.

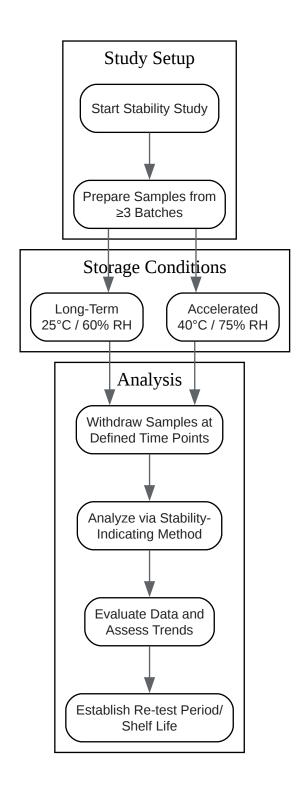
Procedure:

- Place samples of TDI-011536 from each batch into appropriate containers.
- Place the containers in the accelerated stability chamber for a period of 6 months.
- Withdraw samples at the specified time points for analysis.
- Analyze the samples to determine any changes in purity, potency, or the formation of degradation products.

Testing Frequency:

A minimum of three time points, including the initial (0 months), an intermediate (e.g., 3 months), and the final time point (6 months).





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General Workflow for Stability Testing

Protocol 4: Forced Degradation Studies



Forced degradation, or stress testing, is crucial for identifying likely degradation products and understanding the intrinsic stability of **TDI-011536**.[1][7] This protocol outlines common stress conditions.

Objective: To elucidate degradation pathways and demonstrate the specificity of the analytical method.

Materials:

- A single batch of **TDI-011536**.[1]
- Appropriate solutions for hydrolysis (acidic and basic), oxidation, and a photostability chamber.
- Validated stability-indicating analytical method.

Procedure:

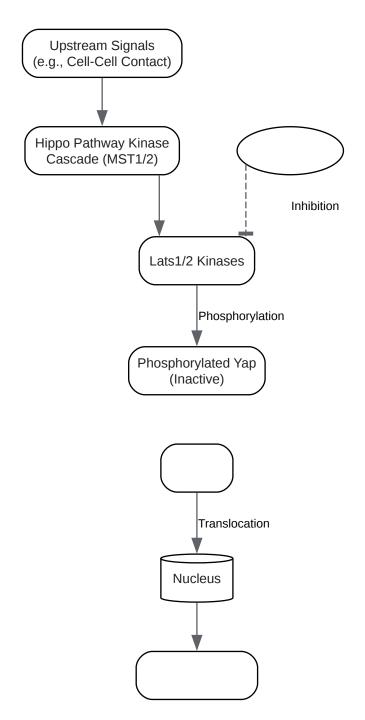
- Acid and Base Hydrolysis: Expose a solution of TDI-011536 to acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) conditions. Samples can be heated to accelerate degradation.
- Oxidation: Treat a solution of **TDI-011536** with an oxidizing agent (e.g., 3% H₂O₂).
- Thermal Degradation: Expose solid TDI-011536 to high temperatures (e.g., in 10°C increments above the accelerated testing temperature).[1]
- Photostability: Expose solid TDI-011536 to a controlled light source as per ICH Q1B guidelines.
- Analyze the stressed samples at various time points to identify and quantify degradation products. The target degradation is typically between 5-20%.

TDI-011536 Mechanism of Action: Hippo Signaling Pathway

TDI-011536 is a potent inhibitor of Lats kinases (Lats1 and Lats2), which are core components of the Hippo signaling pathway.[6] This pathway acts as a crucial regulator of cell proliferation



and organ size. By inhibiting Lats kinases, **TDI-011536** prevents the phosphorylation of the transcriptional co-activator Yap. Unphosphorylated Yap can then translocate to the nucleus, where it promotes the expression of genes that drive cell proliferation. This mechanism of action is being explored for its potential in regenerative medicine.[6]



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Inhibition of the Hippo Pathway by TDI-011536



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